molecular formula C33H25NO12 B143696 Citreamicin gamma CAS No. 128999-31-5

Citreamicin gamma

Cat. No. B143696
M. Wt: 627.5 g/mol
InChI Key: KOCXADIQPPHRJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Citreamicin gamma is a potent antibiotic that belongs to the family of polyketides. It was first isolated from Streptomyces sp. MK929-43F1 in 2005. Since then, it has been studied extensively due to its potent antimicrobial activity against a wide range of bacteria, including drug-resistant strains.

Scientific Research Applications

Isolation and Characterization

Citreamicin gamma is part of a family of antibacterial antibiotics isolated from Micromonospora citrea. This group, including citreamicins alpha, beta, gamma, zeta, and eta, belongs to the polycyclic xanthone structure type. The isolation and characterization of these compounds, including their structural determination, are foundational to understanding their applications in scientific research (Carter et al., 1990).

Antitumor Properties and Mechanisms

Citreamicin gamma has shown promise in antitumor research. A study focused on the cytotoxicology of two diastereomers of citreamicin revealed different apoptotic effects on cells. Proteomic analysis helped to understand the mechanism of cytotoxicity, highlighting the different modes of action of these compounds, especially in relation to the activation of the NF-κB pathway (Liu et al., 2020). Additionally, caspase-3-dependent apoptosis of citreamicin-induced cells, associated with reactive oxygen species generation, has been observed, further underscoring its potential in cancer research (Liu et al., 2013).

Synthesis and Biosynthetic Pathways

The synthesis of citreamicin gamma and its relatives is a critical aspect of its research applications. One study reports an 11-step synthesis of the pentacyclic core of citreamicin, demonstrating a general approach for the synthesis of 1,4-dioxygenated xanthones, which are key to its structure (Blumberg & Martin, 2017). Another study delves into the genome-based analysis of the biosynthesis pathway of xanthones in Streptomyces, including citreamicin, highlighting the complex genetic underpinnings of its production (Liu et al., 2019).

Antibacterial Applications

Citreamicin gamma also exhibits significant antibacterial properties. Research has shown its potent activity against Gram-positive pathogens, including multidrug-resistant strains. The structural elucidation and activity against various bacterial strains highlight its potential in addressing antibiotic resistance (Hopp et al., 2008).

Methodological Approaches in Research

Studies involving citreamicin gamma often employ advanced methodological approaches, such as the use of methylation inhibitors in its biosynthesis, which has provided insights into the production and potential modifications of the compound (Pearce et al., 1991).

properties

CAS RN

128999-31-5

Product Name

Citreamicin gamma

Molecular Formula

C33H25NO12

Molecular Weight

627.5 g/mol

IUPAC Name

(3-hydroxy-23,24-dimethoxy-7,10-dimethyl-5,8,18,27,29-pentaoxo-9,20-dioxa-6-azaheptacyclo[15.12.0.02,14.04,12.06,10.019,28.021,26]nonacosa-1(17),2,4(12),13,15,19(28),21,23,25-nonaen-7-yl)methyl acetate

InChI

InChI=1S/C33H25NO12/c1-13(35)44-12-32(2)31(41)46-33(3)11-15-8-14-6-7-16-23(21(14)27(38)22(15)30(40)34(32)33)28(39)24-25(36)17-9-19(42-4)20(43-5)10-18(17)45-29(24)26(16)37/h6-10,38H,11-12H2,1-5H3

InChI Key

KOCXADIQPPHRJW-UHFFFAOYSA-N

SMILES

CC(=O)OCC1(C(=O)OC2(N1C(=O)C3=C(C2)C=C4C=CC5=C(C4=C3O)C(=O)C6=C(C5=O)OC7=CC(=C(C=C7C6=O)OC)OC)C)C

Canonical SMILES

CC(=O)OCC1(C(=O)OC2(N1C(=O)C3=C(C2)C=C4C=CC5=C(C4=C3O)C(=O)C6=C(C5=O)OC7=CC(=C(C=C7C6=O)OC)OC)C)C

synonyms

citreamicin gamma
LL E19085 gamma
LL-E19085gamma

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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